1-[1-(2,5-Dichlorobenzoyl)piperidin-4-YL]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,5-Dichlorobenzoyl)piperidin-4-YL]pyrrolidin-2-one is a synthetic compound characterized by the presence of a pyrrolidin-2-one ring and a piperidin-4-yl group substituted with a 2,5-dichlorobenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,5-Dichlorobenzoyl)piperidin-4-YL]pyrrolidin-2-one typically involves the following steps:
Formation of the Piperidin-4-yl Intermediate: The piperidin-4-yl intermediate can be synthesized through the reaction of piperidine with appropriate reagents to introduce the 2,5-dichlorobenzoyl group.
Cyclization to Form Pyrrolidin-2-one: The intermediate is then subjected to cyclization reactions to form the pyrrolidin-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,5-Dichlorobenzoyl)piperidin-4-YL]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-(2,5-Dichlorobenzoyl)piperidin-4-YL]pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a scaffold for drug development.
Biological Studies: It is used in biological assays to understand its effects on various biological pathways and targets.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-[1-(2,5-Dichlorobenzoyl)piperidin-4-YL]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 1-[1-(2,5-Dichlorobenzoyl)piperidin-4-YL]pyrrolidin-2-one.
Piperidine Derivatives: Other piperidine-based compounds, such as substituted piperidines and piperidinones, also exhibit similar properties and applications.
Uniqueness
This compound is unique due to the specific combination of the pyrrolidin-2-one ring and the 2,5-dichlorobenzoyl-substituted piperidin-4-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-[1-(2,5-dichlorobenzoyl)piperidin-4-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2/c17-11-3-4-14(18)13(10-11)16(22)19-8-5-12(6-9-19)20-7-1-2-15(20)21/h3-4,10,12H,1-2,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPCJAXEAJPNFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.